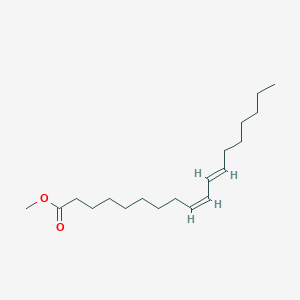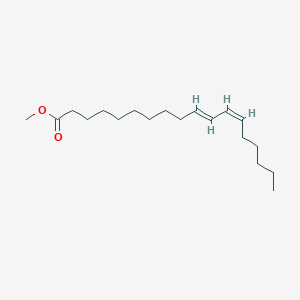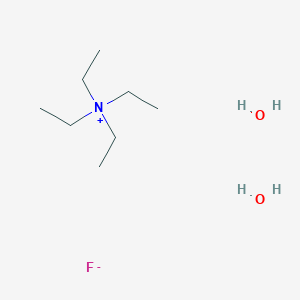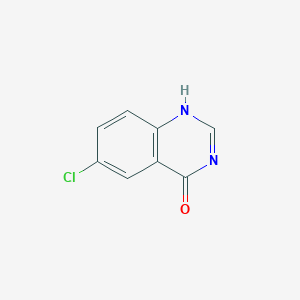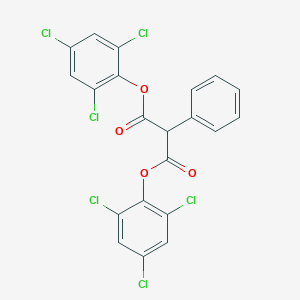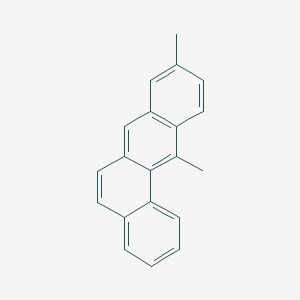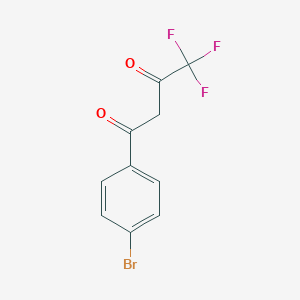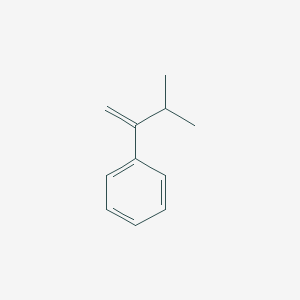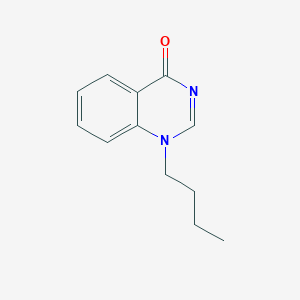
1-Butylquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family. It has been studied extensively due to its potential applications in medicinal chemistry. The compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 1-Butylquinazolin-4(1H)-one is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the growth of cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. The anti-inflammatory and anti-microbial properties of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and the growth of microorganisms.
Effets Biochimiques Et Physiologiques
1-Butylquinazolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain enzymes involved in cell proliferation, such as topoisomerase II and protein kinase C. The anti-inflammatory and anti-microbial properties of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and the growth of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Butylquinazolin-4(1H)-one in lab experiments is its potential as a lead compound for the development of new anti-cancer, anti-inflammatory, and anti-microbial drugs. The compound has been found to exhibit potent biological activities, making it an attractive target for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
For the study of 1-Butylquinazolin-4(1H)-one include the development of more efficient synthesis methods to improve the yield and purity of the compound. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. In addition, the development of new derivatives of the compound with improved biological activities and pharmacokinetic properties is an important area of future research.
Méthodes De Synthèse
1-Butylquinazolin-4(1H)-one can be synthesized by various methods, including the reaction of anthranilic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of anthranilic acid with butyl isocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization.
Applications De Recherche Scientifique
1-Butylquinazolin-4(1H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit anti-inflammatory and anti-microbial properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propriétés
Numéro CAS |
16347-94-7 |
|---|---|
Nom du produit |
1-Butylquinazolin-4(1H)-one |
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-butylquinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-2-3-8-14-9-13-12(15)10-6-4-5-7-11(10)14/h4-7,9H,2-3,8H2,1H3 |
Clé InChI |
XEVUOWUIRWUKFT-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC(=O)C2=CC=CC=C21 |
SMILES canonique |
CCCCN1C=NC(=O)C2=CC=CC=C21 |
Autres numéros CAS |
16347-94-7 |
Synonymes |
1-Butylquinazolin-4(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



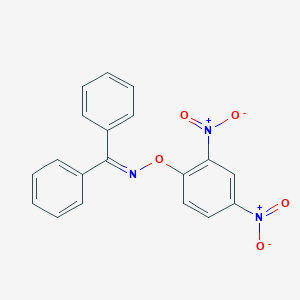
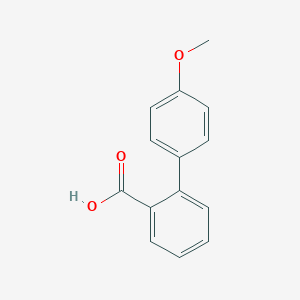
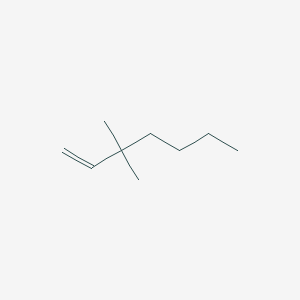
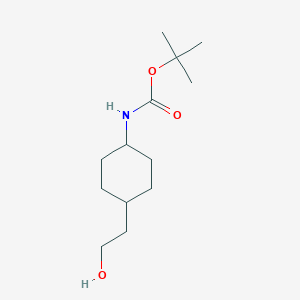
![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)
